molecular formula C6H4Cl3NO B1209685 2,3,5-Trichloro-6-methoxypyridine CAS No. 31557-34-3

2,3,5-Trichloro-6-methoxypyridine

Cat. No.: B1209685
CAS No.: 31557-34-3
M. Wt: 212.5 g/mol
InChI Key: RLIVUWLXZBDMBL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3,5-Trichloro-6-methoxypyridine plays a significant role in biochemical reactions, particularly as a metabolite of chlorpyrifos and triclopyr . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the degradation of chlorpyrifos, such as phosphatases and hydrolases . These interactions often result in the dechlorination and further breakdown of the compound, highlighting its role in detoxification processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, its presence can lead to alterations in the expression of genes involved in detoxification and stress responses. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it has been observed to inhibit certain hydrolases, leading to the accumulation of intermediate metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over short periods. Long-term studies have shown that it can undergo slow degradation, leading to the formation of various by-products . These by-products can have different effects on cellular functions, depending on their concentration and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . For instance, high doses have been associated with adverse effects on liver and kidney function, as well as alterations in metabolic processes . These findings highlight the importance of dosage in determining the overall impact of the compound on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a metabolite of chlorpyrifos and triclopyr . It interacts with enzymes such as hydrolases and oxidases, which facilitate its breakdown and detoxification . These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . For instance, it has been observed to accumulate in the liver and kidneys, where it undergoes further metabolism and detoxification . This distribution pattern is essential for understanding its overall impact on different tissues and organs .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including its chemical properties and interactions with cellular components . It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, as it interacts with organelle-specific enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct its movement to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,5-Trichloro-6-methoxypyridine involves the reaction of 2-amino-6-methoxypyridine with copper(I) chloride . The reaction typically occurs under inert gas conditions (e.g., nitrogen or argon) and at temperatures ranging from 2-8°C . The reaction proceeds as follows:

2-Amino-6-methoxypyridine+CuClThis compound\text{2-Amino-6-methoxypyridine} + \text{CuCl} \rightarrow \text{this compound} 2-Amino-6-methoxypyridine+CuCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,3,5-Trichloro-6-methoxypyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6-Trichloro-2-methoxypyridine
  • 2,3,5-Trichloro-6-methoxypyridine
  • 3,5,6-Trichloro-2-pyridinol

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable as an intermediate in the synthesis of various agrochemicals and other industrial products .

Properties

IUPAC Name

2,3,5-trichloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIVUWLXZBDMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185456
Record name 2-Methoxy-3,5,6-trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31557-34-3
Record name 2,3,5-Trichloro-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31557-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3,5,6-trichloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031557343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-3,5,6-trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trichloro-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,5-TRICHLORO-6-METHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the identification of 2,3,5-Trichloro-6-methoxypyridine as a biodegradation product of chlorpyrifos contribute to our understanding of bioremediation?

A: Identifying this compound as a biodegradation product of chlorpyrifos provides valuable insight into the metabolic pathways employed by microorganisms during bioremediation. [] This discovery highlights the potential of microbial communities to degrade complex pollutants into simpler compounds. Further research into the enzymes and metabolic pathways involved in this degradation process could lead to the development of more efficient and targeted bioremediation strategies for pesticide-contaminated soils.

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